β-Lactamase Stability vs. Oral Cephalosporins in S. aureus
Cephapirin demonstrates quantitatively superior stability to hydrolysis by staphylococcal β-lactamase compared with orally administered first-generation cephalosporins. Against 29 β-lactamase-producing strains of S. aureus, cephapirin exhibited a relative hydrolysis rate (RH) of 0.1 (penicillin G RH = 100), which was 3-fold more stable than cephalexin and cephradine (RH = 0.3 each), 14-fold more stable than cefatrizine (RH = 1.4), and 34-fold more stable than cefaclor (RH = 3.4) [1]. In a bovine mastitis model using 107 β-lactamase-positive S. aureus isolates, oxacillin, cephapirin, and ceftiofur were not affected by β-lactamase activity, whereas penicillin and ampicillin showed marked susceptibility loss [2].
| Evidence Dimension | Relative hydrolysis rate (RH) by staphylococcal β-lactamase (penicillin G RH ≡ 100) |
|---|---|
| Target Compound Data | Cephapirin RH = 0.1 |
| Comparator Or Baseline | Cephalothin RH < 0.01; Cephalexin RH = 0.3; Cephradine RH = 0.3; Cefatrizine RH = 1.4; Cefaclor RH = 3.4 |
| Quantified Difference | Cephapirin is 3× more stable than cephalexin/cephradine, 14× more stable than cefatrizine, and 34× more stable than cefaclor |
| Conditions | 29 β-lactamase-producing S. aureus clinical isolates; spectrophotometric hydrolysis assay |
Why This Matters
For procurement in settings with high prevalence of β-lactamase-producing staphylococci, cephapirin's 3- to 34-fold stability advantage over oral first-generation cephalosporins translates to preserved bactericidal activity at higher inocula, influencing clinical formulary selection for serious staphylococcal infections.
- [1] Farrar, W. E., Jr.; et al. Comparative Beta-Lactamase Resistance and Antistaphylococcal Activities of Parenterally and Orally Administered Cephalosporins. J. Infect. Dis. 1978, 137(4), 490–493. PMID: 649992. View Source
- [2] Watts, J. L.; Salmon, S. A. Activity of Selected Antimicrobial Agents Against Strains of Staphylococcus aureus Isolated from Bovine Intramammary Infections That Produce β-Lactamase. J. Dairy Sci. 1997, 80(4), 788–791. View Source
